molecular formula C13H11NO3 B1220641 4,4',5'-Trimethylazapsoralen CAS No. 120482-97-5

4,4',5'-Trimethylazapsoralen

Cat. No.: B1220641
CAS No.: 120482-97-5
M. Wt: 229.23 g/mol
InChI Key: PVGCABHUJKHXIP-UHFFFAOYSA-N
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Description

4,4',5'-Trimethylazapsoralen (4,4',5'-TMAP) is a synthetic azapsoralen derivative developed as a photochemotherapeutic agent for treating hyperproliferative skin disorders like psoriasis. It belongs to a class of compounds derived from psoralen, where the carbon atom at position 8 of the central benzene ring is replaced by nitrogen, forming a bioisostere with enhanced DNA-binding properties . Structural analysis via X-ray diffraction confirms its planar, tricyclic structure, which facilitates intercalation into DNA . Upon ultraviolet-A (UVA) irradiation (365 nm), 4,4',5'-TMAP forms covalent mono- and diadducts with DNA, similar to psoralen derivatives, but with distinct photochemical and biological profiles .

Properties

CAS No.

120482-97-5

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

5,6,10-trimethyl-4,13-dioxa-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8,10-pentaen-12-one

InChI

InChI=1S/C13H11NO3/c1-6-4-11(15)17-12-9(6)5-10-7(2)8(3)16-13(10)14-12/h4-5H,1-3H3

InChI Key

PVGCABHUJKHXIP-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=NC3=C(C=C12)C(=C(O3)C)C

Canonical SMILES

CC1=CC(=O)OC2=NC3=C(C=C12)C(=C(O3)C)C

Other CAS No.

120482-97-5

Synonyms

4,4',5'-trimethylazapsoralen
TMAP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

DNA Photobinding and Cross-Linking Activity

4,4',5'-TMAP exhibits a higher DNA photobinding rate compared to 8-methoxypsoralen (8-MOP), a reference compound in phototherapy. However, its ability to form DNA interstrand crosslinks (ICLs) is significantly lower than 8-MOP. Key findings include:

  • Photobinding Rates :
    • 4,4',5'-TMAP = 3,4,4',5'-Tetramethylazapsoralen > 4',5'-DMAP = 4,4'-DMAP > 8-MOP .
    • Cross-linking capacity follows the reverse trend: 8-MOP > 4,4',5'-TMAP > 3,4,4',5'-Tetramethylazapsoralen .
  • Mechanistic Insight : The reduced cross-linking in 4,4',5'-TMAP is attributed to steric hindrance from methyl groups, which limit bifunctional adduct formation .

Antiproliferative and Mutagenic Activity

  • Antiproliferative Effects :
    • 4,4',5'-TMAP shows superior antiproliferative activity against epidermal cells compared to 8-MOP, likely due to its higher DNA binding affinity. Activity order: 4,4',5'-TMAP > 3,4,4',5'-Tetramethylazapsoralen > 8-MOP > 4',5'-DMAP = 4,4'-DMAP .
  • Mutagenicity: In E. coli WP2 TM6 assays, 4,4',5'-TMAP exhibits lower mutagenic activity than 8-MOP under equivalent UVA doses .

Melanogenesis Induction

In murine models, 4,4',5'-TMAP is less effective at inducing epidermal melanogenesis compared to other furocoumarins:

  • Order of Potency : 6,4,4'-Trimethylangelicin > Psoralen > 8-MOP > 5-MOP > 4,4',5'-TMAP .
  • TMAP’s lower melanogenic activity may correlate with its reduced DNA intercalation efficiency compared to angelicin derivatives .

Immunomodulatory Effects

4,4',5'-TMAP uniquely suppresses cutaneous immune responses without causing phototoxicity:

  • Immune Cell Depletion : In mice, TMAP + UVA reduces ATPase+, Ia+, and Thy-1+ dendritic epidermal cells by >90%, surpassing the effects of UVA alone .
  • Functional Impact: This depletion correlates with impaired contact hypersensitivity responses and antigen-presenting cell activity, indicating localized immunosuppression .

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